molecular formula C₂₅H₂₉NO₉ B1160713 Diacetyl Narcolinogendiol

Diacetyl Narcolinogendiol

Cat. No.: B1160713
M. Wt: 487.5
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetyl Narcolinogendiol is a specialized organic compound referenced in commercial product listings as a derivative or analog of diacetyl-containing molecules . The compound is marketed alongside derivatives like Diacetyl-3,3’-Dinitrobenzidine, implying applications in chemical synthesis or material science . Further research is required to fully elucidate its synthesis, stability, and biological interactions.

Properties

Molecular Formula

C₂₅H₂₉NO₉

Molecular Weight

487.5

Origin of Product

United States

Comparison with Similar Compounds

Diacetyl (2,3-Butanedione)

Chemical Properties and Applications Diacetyl, a volatile diketone (C₄H₆O₂), is renowned for its buttery aroma and is a key flavor compound in dairy products and fermented beverages . Its vapor pressure (4.58 × 10⁻⁹ gas–liquid partition coefficient in propylene glycol) facilitates headspace detection at concentrations as low as 320 µg/m³ at 23°C, making it a benchmark for flavor analysis .

Metabolism and Stability
In lactic acid bacteria (LAB), diacetyl is synthesized from α-acetolactate during fermentation. Its degradation to acetoin by diacetyl reductase is pH-dependent, with reduced activity at low pH, preserving its flavor profile in acidic environments like beer and yogurt .

Toxicity
Occupational exposure to diacetyl has been linked to respiratory hazards, with benchmark concentrations (BMC) modeled in rodents showing dose-dependent effects on lung function .

Acetoin (3-Hydroxy-2-Butanone)

Role in Flavor and Metabolism
Acetoin, a secondary metabolite of LAB, is less aromatic than diacetyl but contributes to mild, creamy flavors. It is produced via the reduction of diacetyl by diacetyl reductase, a pathway reversible under specific pH conditions .

Analytical Differentiation
While diacetyl is quantified using headspace gas chromatography, acetoin requires distinct methods due to its lower volatility and reduced interaction with propylene glycol .

Acetaldehyde

Flavor Profile and Biosynthesis
Acetaldehyde, a volatile aldehyde (C₂H₄O), imparts a sharp, fruity aroma critical to yogurt and alcoholic beverages. Unlike diacetyl, it is synthesized directly from pyruvate via thiamine pyrophosphate-dependent pathways in LAB .

Detection Challenges
Both acetaldehyde and diacetyl require specialized biosensors for quantification in complex matrices. Fluorescence-based biosensors in Lactococcus lactis demonstrate linear responses to diacetyl but require orthogonal systems for acetaldehyde due to metabolic cross-talk .

2,3-Pentanedione

Structural and Toxicological Parallels
2,3-Pentanedione, a diacetyl analog with an additional methyl group, shares similar respiratory toxicity profiles. Rodent studies indicate comparable BMC values for both compounds, necessitating stringent occupational exposure limits .

Data Tables: Comparative Analysis

Table 1. Key Properties of Diacetyl and Related Compounds

Compound Molecular Formula Functional Groups Vapor Pressure (23°C) Flavor Threshold (ppm) Primary Applications
Diacetyl C₄H₆O₂ Diketone 4.58 × 10⁻⁹ 0.005–0.01 Dairy, beverages
Acetoin C₄H₈O₂ Ketone, alcohol Lower than diacetyl 10–15 Fermented foods
Acetaldehyde C₂H₄O Aldehyde High 0.05–0.1 Yogurt, spirits
2,3-Pentanedione C₅H₈O₂ Diketone Similar to diacetyl 0.01–0.02 Food flavoring, industrial
Diacetyl Narcolinogendiol* Not available Acetyl, diol Likely low Unknown Chemical synthesis (inferred)

Table 2. Toxicity Benchmarks (Rodent Models)

Compound BMC (ppm) Critical Effect Reference
Diacetyl 100–200 Respiratory inflammation
2,3-Pentanedione 75–150 Epithelial necrosis

Key Research Findings and Gaps

  • This compound: Its commercial availability suggests niche applications, but mechanistic and toxicological data are absent.
  • Analytical Challenges: Traditional headspace methods optimized for diacetyl may require modification for this compound due to possible lower volatility or solvent interactions.
  • Biosensor Compatibility: LAB-based biosensors developed for diacetyl could be adapted for this compound if metabolic pathways overlap.

Q & A

Q. What are the optimal calibration methods for quantifying diacetyl narcolinogendiol in fermentation samples using gas chromatography?

To ensure accurate quantification, researchers should employ a multi-point calibration curve using either external standards or internal standards (e.g., 2,3-hexanedione). Key steps include:

  • Preparing standard solutions across a concentration range (e.g., 25–300 ppm) and measuring peak area signals .
  • Generating a scatter plot of concentration vs. detector response, followed by linear regression to obtain the equation y=mx+by = mx + b and R2R^2 value. R2>0.98R^2 > 0.98 indicates robust linearity .
  • For headspace analysis, validate the method by testing ethanol concentration effects on diacetyl vapor pressure, as ethanol variability between samples may alter partitioning .

Q. How can diacetyl be detected in complex matrices like beer, and what are the limitations of spectrophotometric methods?

A PDA sensor based on the hydrolysis reaction between diacetyl and arginine is effective for detection. Diacetyl modifies arginine residues, forming cyclized or open-chain products detectable via spectral shifts . However, spectrophotometric methods exhibit limitations:

  • Low sensitivity in samples with diacetyl concentrations < 1 ppm, leading to high coefficient of variation (C.V.) due to "clogging" artifacts .
  • Interference from matrix components (e.g., proteins, sugars) may require sample pretreatment (e.g., filtration, derivatization) .

Q. What factors influence diacetyl production in microbial systems, and how can genetic engineering modulate its levels?

Diacetyl synthesis in S. cerevisiae correlates with Gap1p transporter activity . Experimental validation involves:

  • Comparing diacetyl levels in Δgap1 deletion strains, wild-type strains, and Gap1p-overexpressing strains under brewing conditions .
  • Transcriptome and immunoblot analyses to confirm post-translational regulation of Gap1p and its impact on valine metabolism, a precursor to diacetyl .

Advanced Research Questions

Q. How should researchers address contradictory diacetyl measurements between spectrophotometric and chromatographic methods?

Discrepancies arise from methodological sensitivity differences:

  • Chromatography (e.g., GC headspace analysis) provides higher accuracy for trace diacetyl (<1 ppm) due to separation from interferents .
  • Spectrophotometry may overestimate concentrations in low-range samples; validate using spiked recovery experiments and cross-check with chromatographic data .

Q. What statistical approaches are recommended for analyzing multivariate data in diacetyl-related metabolic studies?

  • Use One-way ANOVA with Tukey’s post hoc test to compare diacetyl production across microbial strains or conditions (e.g., L. plantarum vs. wild-type yeast) .
  • Principal Component Analysis (PCA) identifies correlations between diacetyl levels and variables like proteolytic activity or pH, reducing dimensionality in datasets .

Q. How can historical diacetyl exposure data be corrected for accurate risk assessment in occupational studies?

Apply the NIOSH Method 2557 correction procedure :

  • Normalize historical data using activity coefficients derived from static headspace testing (e.g., UNIFAC-based values) .
  • Validate corrections via Shapiro-Wilks tests to ensure normalized concentration subsets follow a Gaussian distribution .

Q. What experimental designs control for ethanol's impact on diacetyl vapor pressure in headspace analysis?

  • Use internal standardization with 2,3-hexanedione, which has a similar boiling point and partitioning behavior to diacetyl, to correct for ethanol-induced variability .
  • Standard addition (spiking known diacetyl amounts into sample aliquots) accounts for matrix effects without requiring internal standards .

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